molecular formula C16H19N3O4S B1664943 Ampicillin CAS No. 69-53-4

Ampicillin

Cat. No.: B1664943
CAS No.: 69-53-4
M. Wt: 349.4 g/mol
InChI Key: AVKUERGKIZMTKX-NJBDSQKTSA-N
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Description

Ampicillin is a semi-synthetic derivative of penicillin, belonging to the beta-lactam class of antibiotics. It is widely used to treat a variety of bacterial infections caused by both gram-positive and gram-negative bacteria. This compound was first discovered in 1958 and has since become a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ampicillin is typically synthesized through the enzymatic catalytic condensation of two key raw materials: 6-aminopenicillanic acid and d-phenylglycine methylester hydrochloride. This method is preferred over traditional chemical synthesis due to its higher selectivity and fewer by-products .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and enzymatic processes. The enzymatic route involves the suspension-to-suspension reaction, which reduces the condensation time between the beta-lactam nucleus and the acylating agent . This method is advantageous as it avoids complex reactions and purification problems associated with chemical synthesis.

Chemical Reactions Analysis

Oxidation Reactions of Ampicillin

This compound undergoes oxidation via multiple pathways, influenced by oxidizing agents and reaction conditions.

Biocatalytic Oxidation by Chloroperoxidase (CPO)

Chloroperoxidase (CPO) oxidizes this compound, producing fluorescent byproducts. The reaction exhibits pseudo-first-order kinetics with a rate constant of 0.103 min⁻¹ and achieves ~80% conversion within 1 hour . Oxidation products include chlorinated derivatives and lower molecular weight compounds, identified via HPLC-MS .

Table 1: Oxidation of this compound by CPO

ParameterValue
Reaction Time20–60 minutes
Conversion~80%
Rate Constant0.103 min⁻¹
Fluorescence Max460 nm (emission)

Oxidation by Alkaline Hexacyanoferrate(III) (HCF(III))

This compound reacts with HCF(III) in a 1:4 stoichiometry, following first-order kinetics with respect to the oxidant . The reaction involves free radicals and is influenced by ionic strength and pH. Fourier transform infrared (FTIR) analysis confirms structural changes in the products .

Hydroxyl Radical Degradation

Hydroxyl radicals oxidize this compound by adding to the carbonyl group of the β-lactam ring. Computational studies (DFT) predict a rate constant of 1.36 × 10¹¹ M⁻¹ s⁻¹ and identify degradation intermediates with higher toxicity than the parent compound .

Enzymatic Hydrolysis by TEM-1 β-Lactamase

TEM-1 β-lactamase catalyzes the hydrolysis of this compound’s β-lactam ring, a key mechanism of antibiotic resistance. The reaction involves rapid formation of an enzyme-substrate complex, followed by hydrolysis to produce aminopenicillin acid .

Table 2: Kinetic Parameters for TEM-1 β-Lactamase Hydrolysis

ParameterDetail
Enzyme-Substrate ComplexRapid formation (fast step)
Hydrolysis RateGoverned by β-lactamase activity
Metal Ion InfluenceMinimal (Ni²⁺, Hg²⁺, Cd²⁺)

Synthetic Reactions: Formation of Metthis compound

This compound reacts with formaldehyde to form metthis compound , a cyclic aminal with a methylene group at C-10. NMR studies reveal two products: a stable cyclic aminal (δ H 4.82 ppm) and an exocyclic hemiaminal (δ H 5.57 ppm) .

Table 3: Reaction of this compound with Formaldehyde

ParameterDetail
Primary ProductCyclic aminal (stable)
Secondary ProductExocyclic hemiaminal (unstable)
StabilityCyclic aminal resists scavengers

Secondary Hydrolysis

During enzymatic synthesis, this compound undergoes secondary hydrolysis due to aqueous conditions, leading to reduced yields. Seeded crystallization strategies mitigate this by selectively crystallizing this compound while it is synthesized, achieving >95% purity .

Physicochemical Oxidation

This compound undergoes partial oxidation (e.g., via HCF(III)) or complete mineralization (e.g., advanced oxidation processes), depending on conditions. Chlorinated byproducts are common intermediates .

Structural Insights Influencing Reactivity

This compound’s β-lactam ring and amino groups (e.g., –NH₃⁺) are critical for reactivity. DFT studies highlight hydrogen bonding and molecular electrostatic potential (MEP) patterns that influence interactions with oxidants or enzymes .

Key Structural Features

  • β-Lactam Ring : Primary site for hydrolytic or oxidative attack.

  • Amino Groups : Enhance solubility and susceptibility to nucleophilic reactions.

  • Thermodynamic Stability : Affects reaction pathways (e.g., formaldehyde addition vs. hydrolysis).

Comparative Analysis of Reaction Pathways

Reaction TypeKey FeaturesReferences
Oxidation (CPO) 80% conversion, chlorinated byproducts, fluorescence
Oxidation (HCF(III)) 1:4 stoichiometry, free radical involvement
Hydrolysis (TEM-1) β-lactam ring cleavage, antibiotic resistance
Formaldehyde Reaction Cyclic aminal formation, NMR-characterized intermediates

This synthesis integrates diverse reaction pathways, emphasizing oxidation, enzymatic degradation, and synthetic modifications. Each pathway is characterized by distinct kinetics, intermediates, and implications for applications ranging from environmental monitoring to antibiotic resistance.

Scientific Research Applications

Clinical Applications

1.1 Indications for Use

Ampicillin is primarily indicated for treating infections caused by susceptible bacteria. Its effectiveness spans several conditions, including:

  • Respiratory Infections: Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Gastrointestinal Infections: Used for infections caused by Escherichia coli and Salmonella species.
  • Urinary Tract Infections (UTIs): Particularly useful against Proteus mirabilis and enterococci.
  • Meningitis: Administered in cases of bacterial meningitis caused by sensitive organisms.

The minimum inhibitory concentrations (MICs) for key pathogens are as follows:

  • E. coli: MIC = 4 mg/L
  • S. aureus: MIC = 0.6-1 mg/L
  • S. pneumoniae: MIC = 0.03-0.06 mg/L
  • H. influenzae: MIC = 0.25 mg/L .

1.2 Resistance Patterns

Despite its efficacy, resistance to this compound has been documented, particularly among strains of E. coli and Salmonella. Studies indicate that resistance rates are notably high in zoonotic bacteria, which poses challenges for treatment in both humans and animals .

Veterinary Applications

This compound is also employed in veterinary medicine to treat infections in livestock and pets. It is approved for use in various animal species, including fish, where it helps manage bacterial diseases . The pharmacokinetics of this compound in animals demonstrate effective tissue distribution with significant absorption rates.

Innovative Formulations

Recent research has focused on enhancing the efficacy of this compound through novel formulations:

3.1 Nanoformulations

A study reported the synthesis of silver nanoparticles (AgNPs) using this compound, resulting in a compound with dual antibacterial properties. The this compound-silver nanoformulation (Amp-AgNps) exhibited significantly lower MIC values against multidrug-resistant bacteria compared to traditional this compound alone .

Bacterial StrainMIC of this compound (µg/ml)MIC of Amp-AgNps (µg/ml)
E. coli12–7203–28
S. aureus12–7209.375
Pseudomonas aeruginosaResistant20
Klebsiella pneumoniaeResistant28.12

The enhanced antimicrobial activity of Amp-AgNps suggests potential applications in treating infections caused by resistant strains without promoting further resistance .

Case Studies and Research Findings

Several case studies have highlighted the clinical impact of this compound:

4.1 Clinical Microbiology Insights

Research published in clinical microbiology emphasizes the importance of using this compound judiciously to avoid resistance development while treating infections effectively .

4.2 Antimicrobial Resistance Surveillance

Data from the European Centre for Disease Prevention and Control (ECDC) show trends in antimicrobial resistance among zoonotic bacteria, illustrating the prevalence of this compound resistance across different regions and animal populations .

Mechanism of Action

Ampicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which weakens the bacterial structure and leads to cell lysis and death .

Biological Activity

Ampicillin is a semi-synthetic penicillin antibiotic that is widely used for the treatment of various bacterial infections. It exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a vital component in the arsenal of antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, case studies, and recent research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, including autolysins . The bactericidal effect of this compound is particularly effective against actively dividing bacteria.

Mechanism ComponentDescription
TargetPenicillin-binding proteins (PBPs)
ActionInhibition of cell wall synthesis
ResultCell lysis and death of bacteria

Pharmacokinetics

This compound is administered orally or parenterally, with varying absorption rates depending on the route. Studies have shown that oral absorption is approximately 23% with a peak plasma concentration (Cmax) of about 0.86 µg/mL and an area under the curve (AUC) of 1.80 µg × h/mL . The drug is widely distributed in body tissues, with the highest concentrations found in the liver and kidneys.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Absorption23%
Cmax0.86 µg/mL
AUC1.80 µg × h/mL
Half-lifeApproximately 0.75 hours

Biological Activity Against Bacteria

This compound displays significant activity against a variety of bacterial strains. Its efficacy is measured by the minimum inhibitory concentration (MIC), which varies based on bacterial resistance mechanisms.

Recent Findings on this compound's Efficacy

A study reported that this compound's MIC ranged from 12 to 720 µg/mL for different strains, while nanoformulations combining this compound with silver nanoparticles (Amp-AgNps) showed enhanced antibacterial activity with MIC values between 3 and 28 µg/mL against multidrug-resistant bacteria . This suggests that nanoformulations could be a promising avenue for overcoming resistance.

Table 3: Comparative MIC Values

Bacterial StrainMIC (µg/mL)
This compound12 - 720
Amp-AgNps3 - 28

Teratogenic Risks

A population-based study investigated the association between this compound use during pregnancy and congenital abnormalities. The results indicated no significant increase in major congenital defects except for a higher prevalence of cleft palate (odds ratio: 4.2) among mothers treated during critical gestational periods . This suggests that while caution is warranted, this compound may pose minimal teratogenic risks overall.

Resistance Patterns

Research has highlighted the emergence of multidrug-resistant strains, particularly among gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These strains exhibit intrinsic resistance to this compound, necessitating ongoing surveillance and development of novel therapeutic strategies .

Q & A

Q. How can researchers optimize ampicillin removal from aqueous solutions using adsorption?

Basic Research Question
Answer: Use Response Surface Methodology (RSM) with Box-Behnken Design (BBD) to model interactions between critical variables: pH (3–9), contact time (10–120 min), adsorbent dose (0.1–1.5 g/L), and initial this compound concentration (10–100 mg/L). Fit experimental data to quadratic models to identify optimal conditions for maximum removal efficiency (e.g., 95% removal at pH 6.5, 80 min, 1 g/L adsorbent dose, and 50 mg/L initial concentration) . Validate models using ANOVA to assess significance (p < 0.05) and lack-of-fit tests.

Q. What statistical approaches resolve contradictions in adsorption efficiency data for this compound?

Advanced Research Question
Answer: Apply polynomial regression models (linear, 2-factor interaction, quadratic) to identify non-linear relationships. Compare adjusted R² values (>0.90) and Akaike Information Criterion (AIC) scores to select the best-fitting model. Use residual analysis to detect outliers and leverage Cook’s distance to evaluate influential data points . For multi-variable studies, employ principal component analysis (PCA) to disentangle confounding factors like competing ions or organic matter .

Q. How to design in vivo experiments comparing this compound and analogs (e.g., amoxicillin) efficacy?

Advanced Research Question
Answer: Use intraperitoneal infection models (e.g., E. coli-infected mice) with matched pharmacokinetic profiles. Measure bacterial load reduction in blood/peritoneal fluid via colony-forming unit (CFU) counts. Control for antibiotic concentration equivalence (e.g., 25 mg/kg subcutaneous doses) and validate serum levels via HPLC. Prioritize metrics like time-to-clearance and survival rates over 72 hours .

Q. What methodological challenges arise in quantifying this compound in complex matrices?

Basic Research Question
Answer: Traditional methods (microbiological agar diffusion, iodine titration) lack specificity due to interference from degradation products or co-administered drugs. Instead, use RP-HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile:phosphate buffer, pH 3.5). Validate via linearity (R² > 0.999), recovery (>95%), and LOQ (0.1 µg/mL) . For rapid screening, develop TLC with blue-LED quantification, correlating band dimensions (ImageJ analysis) to concentrations (25–100 mg/mL) .

Q. How to assess plasmid-mediated this compound resistance transfer in microbial communities?

Advanced Research Question
Answer: Conduct serial culture experiments (41 cycles) with this compound (50 µg/mL) and kanamycin (30 µg/mL) selective pressure. Quantify beta-lactamase plasmid transfer rates via conjugation assays using susceptible E. coli recipients. Normalize transfer frequency to donor cell count (CFU/mL) and confirm plasmid integrity via restriction digest .

Q. What experimental controls ensure reliability in plasmid transformation studies?

Basic Research Question
Answer: Include LB/Amp− (this compound without plasmid) and LB− (no this compound/plasmid) plates to verify antibiotic selection efficacy and rule out contamination. For pGLO plasmid studies, use arabinose induction controls to validate GFP expression. Test this compound stability in agar plates (store ≤2 weeks at 4°C) to prevent false negatives .

Q. How to validate HPLC methods for this compound sodium quantification in formulations?

Advanced Research Question
Answer: Follow ICH Q2(R1) guidelines:

  • Specificity: Resolve this compound from degradation products (e.g., this compound diketopiperazine) under stressed conditions (heat, acid/alkali hydrolysis).
  • Precision: Achieve %RSD < 2% for intraday/interday replicates.
  • Robustness: Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase ratio (±2%) to assess method stability .

Q. How to interpret conflicting in vitro vs. in vivo efficacy data for this compound?

Advanced Research Question
Answer: In vitro MIC values may not account for pharmacokinetic factors (e.g., protein binding, tissue penetration). Use PK/PD modeling (e.g., %T > MIC) to correlate in vitro data with in vivo outcomes. For murine models, measure peritoneal fluid concentrations post-injection and compare to serum levels to identify distribution disparities .

Q. What pharmacokinetic parameters are critical for neonatal this compound studies?

Advanced Research Question
Answer: Prioritize clearance (CL), volume of distribution (Vd), and half-life (t½) due to immature renal/hepatic function. Use population pharmacokinetics (NONMEM) to account for weight/gestational age variability. Monitor adverse events (e.g., jaundice, diarrhea) via retrospective chart review and compare odds ratios for combination therapies (this compound + gentamicin) .

Q. How to apply response surface methodology (RSM) in antibiotic removal studies?

Basic Research Question
Answer: Define factors (pH, adsorbent dose, contact time) and levels using CCD or BBD. For 3 factors, generate 20–29 experimental runs. Analyze variance (ANOVA) to identify significant terms and optimize via desirability functions. Report 3D surface plots to visualize interactions (e.g., pH vs. dose) and predict maximum removal efficiency .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1
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InChI Key

AVKUERGKIZMTKX-NJBDSQKTSA-N
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Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C
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Molecular Formula

C16H19N3O4S
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Related CAS

69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate)
Record name Ampicillin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4022602
Record name Ampicillin
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Molecular Weight

349.4 g/mol
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Physical Description

Solid
Record name Ampicillin
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Solubility

SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C)
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Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Ampicillin interferes with an autolysin inhibitor., SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERICIDAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin binding proteins located on the inner membrane of the bacterial cell wall. Penicillin binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
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Impurities

Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products.
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Color/Form

White, crystalline powder, White crystalline powder or as white, needle-like crystals

CAS No.

69-53-4
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Melting Point

202 °C, with decomposition, 208 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.